Cas no 1864057-29-3 (4-(2-benzylsulfanylethyl)piperidine:hydrochloride)

4-(2-Benzylsulfanylethyl)piperidine hydrochloride is a chemically modified piperidine derivative featuring a benzylthioethyl substituent, which enhances its reactivity and potential for further functionalization. The hydrochloride salt form improves solubility and stability, making it suitable for synthetic applications in pharmaceutical and organic chemistry. The compound’s structure allows for versatile use as an intermediate in the synthesis of biologically active molecules, particularly in the development of ligands or modulators targeting central nervous system receptors. Its well-defined molecular architecture ensures consistent performance in coupling reactions and other transformations. The product is characterized by high purity, ensuring reliability in research and industrial-scale processes.
4-(2-benzylsulfanylethyl)piperidine:hydrochloride structure
1864057-29-3 structure
Product Name:4-(2-benzylsulfanylethyl)piperidine:hydrochloride
CAS No:1864057-29-3
MF:C14H22ClNS
MW:271.849181652069
MDL:MFCD26793290
CID:5192087
PubChem ID:72716645
Update Time:2025-06-09

4-(2-benzylsulfanylethyl)piperidine:hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(2-benzylsulfanylethyl)piperidine:hydrochloride
    • MDL: MFCD26793290
    • Inchi: 1S/C14H21NS.ClH/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13;/h1-5,13,15H,6-12H2;1H
    • InChI Key: FKOLGWUWIIBTIZ-UHFFFAOYSA-N
    • SMILES: C(C1CCNCC1)CSCC1C=CC=CC=1.Cl

4-(2-benzylsulfanylethyl)piperidine:hydrochloride Pricemore >>

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Additional information on 4-(2-benzylsulfanylethyl)piperidine:hydrochloride

Introduction to 4-(2-benzylsulfanylethyl)piperidine hydrochloride (CAS No. 1864057-29-3)

4-(2-benzylsulfanylethyl)piperidine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1864057-29-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a benzylsulfanyl side chain and a piperidine ring, contribute to its unique chemical properties and biological interactions.

The hydrochloride salt form of 4-(2-benzylsulfanylethyl)piperidine hydrochloride enhances its solubility in aqueous solutions, making it more suitable for various pharmacological studies and drug formulation processes. This solubility advantage is crucial for optimizing bioavailability and ensuring effective delivery in preclinical and clinical trials. The compound’s chemical stability under standard conditions further supports its utility in laboratory settings and potential industrial applications.

In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives, particularly those with sulfanyl or benzyl substituents. These modifications often enhance binding affinity to biological targets, making such compounds promising candidates for drug discovery. 4-(2-benzylsulfanylethyl)piperidine hydrochloride has been investigated for its potential role in modulating various signaling pathways associated with neurological disorders, inflammatory responses, and metabolic diseases. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, which could translate into therapeutic benefits.

One of the most compelling aspects of 4-(2-benzylsulfanylethyl)piperidine hydrochloride is its structural similarity to known bioactive molecules. This similarity allows researchers to leverage existing knowledge about related compounds while exploring new mechanisms of action. For instance, the benzylsulfanyl group can interact with sulfur-rich residues in protein targets, potentially leading to selective binding. Meanwhile, the piperidine ring provides a rigid scaffold that can be fine-tuned to optimize pharmacokinetic profiles. These structural attributes make this compound an attractive scaffold for medicinal chemists aiming to develop novel therapeutics.

The synthesis of 4-(2-benzylsulfanylethyl)piperidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to achieve high yields and purity. The process also necessitates rigorous purification steps to remove any impurities that could affect the compound’s efficacy or safety profile. Given its complexity, the synthesis of this compound is typically carried out in specialized research laboratories equipped with advanced instrumentation.

From a pharmacological perspective, 4-(2-benzylsulfanylethyl)piperidine hydrochloride has shown promise in preclinical models as a potential therapeutic agent. Research indicates that it may interact with neurotransmitter receptors and ion channels, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases. Additionally, its sulfanyl group may contribute to anti-inflammatory effects by modulating cytokine production or inhibiting inflammatory enzymes like COX-2 or LOX-5. These findings underscore the compound’s potential as a lead molecule for further drug development.

The safety profile of 4-(2-benzylsulfanylethyl)piperidine hydrochloride is another critical aspect that has been evaluated through in vitro and in vivo studies. Initial toxicity assessments have revealed moderate solubility and acceptable acute toxicity levels at relevant doses. However, comprehensive long-term studies are necessary to fully assess its safety margins and potential side effects. These studies will also provide insights into its metabolic pathways and excretion rates, which are essential for determining appropriate dosing regimens.

The regulatory landscape for novel pharmaceutical compounds like 4-(2-benzylsulfanylethyl)piperidine hydrochloride is stringent but well-defined. To advance from preclinical to clinical development, manufacturers must navigate a series of regulatory hurdles, including submission of detailed chemical characterization data, pharmacokinetic studies, and toxicological assessments. Compliance with Good Manufacturing Practices (GMP) is also mandatory to ensure product consistency and quality throughout the development process.

In conclusion,4-(2-benzylsulfanylethyl)piperidine hydrochloride (CAS No. 1864057-29-3) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential applications in treating neurological disorders highlight its value as a lead compound for drug discovery efforts. As research continues to uncover new therapeutic targets and mechanisms,4-(2-benzylsulfanylethyl)piperidine hydrochloride may play an increasingly important role in developing next-generation treatments that address unmet medical needs.

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